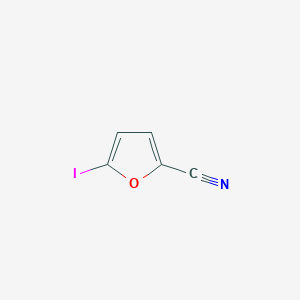

5-Iodofuran-2-carbonitrile

Description

Significance of Furan (B31954) Scaffolds in Heterocyclic Compound Development

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in chemical synthesis and drug discovery. sorbonne-universite.frvscht.cz Its presence is noted in a multitude of biologically active compounds, and it serves as a crucial building block for creating novel therapeutic agents. nih.govsigmaaldrich.com The significance of the furan nucleus is demonstrated by its incorporation into drugs with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties. sigmaaldrich.combldpharm.com

The electron-rich nature of the furan ring allows for diverse electronic interactions with biological targets like enzymes and receptors. sorbonne-universite.fr Furthermore, the aromaticity of the furan system imparts stability to molecules, which can enhance their metabolic profile and bioavailability. sorbonne-universite.fr The ability to readily modify the furan ring with various functional groups allows chemists to synthesize a vast library of derivatives, making it a versatile template for developing new chemical entities. sorbonne-universite.frnih.gov

Strategic Role of Halogen and Nitrile Functionalities in Synthetic Methodologies

The synthetic utility of a furan scaffold is significantly enhanced by the strategic placement of halogen and nitrile functionalities. Organohalides are critical precursors in organic synthesis, serving as key components in the formation of organometallic reagents and as electrophilic partners in cross-coupling reactions. utdallas.edu The carbon-iodine bond, in particular, is highly valuable due to the high polarizability and excellent leaving group potential of iodine. researchgate.net This reactivity makes iodo-substituted heterocycles, such as 5-Iodofuran-2-carbonitrile, ideal substrates for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netuni-rostock.de

Research Trajectories and Objectives for this compound in Chemical Sciences

Research involving this compound is primarily focused on its application as a versatile building block for the synthesis of more complex, polysubstituted heterocyclic systems. The compound combines the latent synthetic potential of the nitrile group with a highly reactive C-I bond poised for elaboration.

A significant research objective is the use of this compound as a key intermediate in metal-catalyzed cross-coupling reactions. sorbonne-universite.fr The iodine atom at the 5-position serves as a reliable synthetic handle for introducing new substituents onto the furan ring. For example, a study on the directed functionalization of cyano-substituted furans demonstrated a method for the regioselective metalation and subsequent iodination of 2-cyanofuran to produce this compound in a 60% yield. sorbonne-universite.fr This work underscores the compound's accessibility and its role as a precursor to other functionalized furans.

The trajectory for this compound follows its use in constructing molecules with potential biological activity. For instance, the closely related 5-iodofuran-2-carbaldehyde is utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex bi-aryl structures that have been investigated as potential inhibitors of the SARS-CoV-2 main protease. nih.gov This highlights a primary objective for this compound: to serve as a foundational component in the synthesis of novel, medicinally relevant compounds, where the nitrile group can be retained as a key pharmacophore or transformed into other functionalities as required by the synthetic design.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 57240-58-1 |

| Molecular Formula | C₅H₂INO |

| Molecular Weight | 218.98 g/mol |

| Physical Form | Solid |

| InChI Key | NVUYIUFQAVERDH-UHFFFAOYSA-N |

Table 2: Detailed Research Findings on the Synthesis of this compound

| Reactant | Reagent/Conditions | Product | Yield | Reference |

| 2-Cyanofuran | 1. TMPMgCl·LiCl (1.8 equiv), RT, 2h 2. Iodine | This compound | 60% | sorbonne-universite.fr |

Structure

3D Structure

Properties

IUPAC Name |

5-iodofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2INO/c6-5-2-1-4(3-7)8-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUYIUFQAVERDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Iodofuran 2 Carbonitrile

Reactivity of the Iodine Substituent: Impact on Reaction Pathways

The carbon-iodine bond is the most reactive site on the furan (B31954) ring for many synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Five-membered aromatic heterocycles like furan are inherently electron-rich and, therefore, generally resistant to nucleophilic aromatic substitution (SNAr). The high electron density of the ring system repels incoming nucleophiles, making the displacement of a leaving group like iodide unfavorable under standard conditions quimicaorganica.org.

However, the reactivity of the furan ring towards nucleophiles can be significantly enhanced by the presence of strong electron-withdrawing groups quimicaorganica.orgyoutube.com. In 5-Iodofuran-2-carbonitrile, the nitrile (-CN) group at the C2 position exerts a powerful electron-withdrawing effect through both induction and resonance. This effect delocalizes the negative charge of the Meisenheimer-like intermediate that is formed upon nucleophilic attack, thereby stabilizing it and lowering the activation energy for the substitution reaction nih.gov. The presence of a nitro group, for example, has been shown to activate thiophene rings towards nucleophilic substitution uoanbar.edu.iqrsc.org. Consequently, the iodine atom in this compound can be displaced by various nucleophiles, although potentially requiring forcing conditions.

Table 1: Plausible Nucleophilic Substitution Reactions

| Nucleophile (Nu-) | Product | Reaction Type |

|---|---|---|

| RO- (Alkoxide) | 5-Alkoxyfuran-2-carbonitrile | SNAr |

| RS- (Thiolate) | 5-(Alkylthio)furan-2-carbonitrile | SNAr |

| R2N- (Amide) | 5-(Dialkylamino)furan-2-carbonitrile | SNAr |

The most significant role of the iodine substituent is its function as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. Aryl iodides are highly prized substrates for these reactions due to the relatively low bond dissociation energy of the C-I bond, which facilitates oxidative addition to the palladium(0) catalyst, the initial step in the catalytic cycle. This reactivity allows for the construction of complex molecular architectures from the this compound core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodofuran with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is a powerful method for synthesizing biaryl and vinyl-substituted furans researchgate.netmdpi.comlibretexts.orgnih.govmdpi.com. The use of an iodo-substituent on a furan ring has been demonstrated as an effective strategy for preparing multi-substituted furans nih.gov.

Sonogashira Coupling: This reaction couples the iodofuran with a terminal alkyne, providing a direct route to alkynyl-substituted furans wikipedia.orgorganic-chemistry.orglibretexts.org. This method has been successfully applied to other iodinated furan derivatives to create polysubstituted furan systems nih.gov. The reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base wikipedia.orgorganic-chemistry.org.

Heck Reaction: In the Heck reaction, the iodofuran is coupled with an alkene to form a new C-C bond, resulting in a vinyl-substituted furan organic-chemistry.orgwikipedia.orglibretexts.org. This reaction has been studied with aryl iodides and cyclic olefins like dihydrofuran, showcasing its utility in modifying heterocyclic systems nih.govresearchgate.net.

Table 2: Key Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 | Pd(PPh3)4, Base | 5-Aryl/Vinyl-furan-2-carbonitrile |

| Sonogashira | R-C≡CH | PdCl2(PPh3)2, CuI, Amine Base | 5-Alkynyl-furan-2-carbonitrile |

| Heck | Alkene (e.g., R-CH=CH2) | Pd(OAc)2, Ligand, Base | 5-Vinyl-furan-2-carbonitrile |

Reactivity of the Nitrile Functional Group

The nitrile group is a robust and versatile functional group that can undergo a variety of chemical transformations. Its strong electron-withdrawing nature also influences the reactivity of the furan ring itself.

The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into other important functional groups.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone, providing a method to introduce a keto group at the C2 position of the furan ring.

Reduction to Aldehydes or Amines: The nitrile group can be partially reduced to an aldehyde using reducing agents like Diisobutylaluminium hydride (DIBAL-H), followed by aqueous workup. More powerful reducing agents, such as Lithium aluminum hydride (LiAlH4), will fully reduce the nitrile to a primary amine.

The nitrile group serves as a precursor to several key carboxylic acid derivatives.

Hydrolysis: Under either acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate (5-Iodofuran-2-carboxamide) which, upon further hydrolysis, yields the corresponding carboxylic acid (5-Iodofuran-2-carboxylic acid). This transformation is a common and reliable method for introducing a carboxyl group onto an aromatic ring.

Cycloaddition Reactions: Nitriles can also participate as dienophiles or dipolarophiles in cycloaddition reactions, leading to the formation of various heterocyclic systems, such as tetrazoles upon reaction with azides.

Furan Ring Reactivity and Aromaticity

Furan is classified as an aromatic heterocycle, possessing a resonance energy of approximately 16 kcal/mol. However, this is significantly less than that of benzene (~36 kcal/mol), indicating a lower degree of aromatic stabilization. This reduced aromaticity means that the furan ring can readily participate in reactions that involve a loss of aromatic character youtube.com.

One of the hallmark reactions of the furan ring is its participation as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction nih.govnih.govrsc.orgrsc.org. The reactivity of the furan diene is sensitive to the electronic nature of its substituents. In this compound, the electron-withdrawing nitrile group at C2 decreases the electron density of the furan ring. This reduction in electron density makes the furan a less reactive diene in normal-electron-demand Diels-Alder reactions, which typically involve an electron-rich diene and an electron-poor dienophile nih.gov. Consequently, cycloaddition would likely require a highly electron-rich dienophile or thermal/Lewis acid catalysis to proceed efficiently.

Furthermore, the furan ring is susceptible to ring-opening, particularly under oxidative or strongly acidic conditions nih.gov. Oxidation can lead to the formation of highly reactive intermediates like enediones, which can be trapped by nucleophiles. The specific substitution pattern of this compound will influence the regioselectivity and outcome of such ring-opening pathways.

Electrophilic Aromatic Substitution Patterns on the Furan Core

The furan ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution, with reactions occurring at a much faster rate than benzene. chemicalbook.com Substitution typically occurs preferentially at the α-positions (C2 and C5) due to the formation of a more stable cationic intermediate that can be described by three resonance structures. chemicalbook.comstudy.com When an electrophile attacks at the β-position (C3 or C4), the resulting cation is less stable, with only two contributing resonance structures. chemicalbook.com

In the case of this compound, the C5 and C2 positions are already substituted. The cyano group (-CN) at the C2 position is a strong electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. The iodine atom at the C5 position is also deactivating due to its inductive effect, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. In the furan ring, this corresponds to the C4 and C3 positions, respectively. The outcome of an electrophilic substitution on this molecule would depend on the specific reaction conditions and the nature of the electrophile, with the substitution pattern being a result of the competing directing effects of the existing substituents.

Typical electrophilic substitution reactions on furan include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com However, the strong deactivation by the cyano group would likely require harsh reaction conditions for these transformations to occur on this compound.

Ring-Opening and Rearrangement Reactions

The furan ring, being less aromatic than benzene, is susceptible to ring-opening reactions under various conditions. chemicalbook.com This can be initiated by acids, bases, or photochemical methods. nih.govresearchgate.net For instance, certain furan derivatives can undergo ring-opening in the presence of acids or upon photo-irradiation. nih.govresearchgate.net In the presence of bases, some substituted 2(5H)-furanones exist in equilibrium with their open-chain forms. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C5 position of this compound is a key site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are among the most reactive aryl halides for these transformations. wikipedia.org

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and functional group tolerance. tezu.ernet.in

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex. tezu.ernet.in The reactivity of the halide in this reaction follows the order I > Br > Cl. wikipedia.org Given that this compound possesses a reactive C-I bond, it is an excellent candidate for Suzuki-Miyaura coupling.

This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C5 position of the furan ring. The general reaction involves the coupling of the iodofuran with an aryl boronic acid in the presence of a palladium catalyst and a base.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Halogenated Furans

| Furan Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2,3,4,5-Tetrabromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 2,3,4,5-Tetraphenylfuran | 92 |

| 2,3,4,5-Tetrabromofuran | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Dioxane | 3,4-Dibromo-2,5-bis(4-fluorophenyl)furan | 87 |

Data extrapolated from studies on related halogenated furan and flavonoid compounds for illustrative purposes. mdpi.comscispace.com

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes. researchgate.net The high reactivity of aryl iodides makes this compound a suitable substrate for this transformation.

The Sonogashira coupling would allow for the introduction of an alkynyl group at the C5 position of the furan ring, providing a gateway to a variety of further chemical modifications.

Table 2: Typical Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N) | THF or DMF |

This table represents generalized conditions for the Sonogashira reaction. wikipedia.orgrsc.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer an alternative and sometimes complementary approach to palladium-catalyzed couplings for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While palladium is often the catalyst of choice for Suzuki and Sonogashira reactions, copper catalysis is particularly useful for certain transformations, such as the Ullmann condensation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Given the presence of the iodo group, this compound could potentially undergo copper-catalyzed coupling reactions with various nucleophiles, such as amines, phenols, or thiols, to form new C-N, C-O, and C-S bonds, respectively. The cyano group could also be a site of reaction, for example in the selective catalytic combustion of acetonitrile over copper-based catalysts. lidsen.com

Organometallic Chemistry Principles Governing Catalytic Cycles

The efficacy of metal-catalyzed reactions, such as the Ullmann coupling and copper-mediated cyclizations, is governed by the principles of organometallic chemistry. These reactions proceed via a catalytic cycle, a sequence of elementary steps that regenerates the catalyst at the end of each cycle.

A typical catalytic cycle for a cross-coupling reaction involves three main steps:

Oxidative Addition : The metal catalyst, typically in a low oxidation state (e.g., Cu(I)), reacts with a substrate like an aryl halide (Ar-X). The metal inserts itself into the Ar-X bond, increasing its oxidation state (e.g., to Cu(III)) and forming an organometallic intermediate. organic-chemistry.org While Cu(III) is rare, this step is fundamental in many catalytic cycles. wikipedia.org

Transmetalation (for some reactions) : A second reagent, often an organometallic compound (R-M), exchanges its organic group with the halide on the catalyst's intermediate complex. This step is crucial for unsymmetrical coupling reactions.

Reductive Elimination : The two organic groups bonded to the metal center couple together, forming the final product (Ar-R). The metal catalyst is eliminated in its original low oxidation state, ready to begin another cycle. acs.org

In the context of the Ullmann reaction, the mechanism involves the formation of an organocopper intermediate. wikipedia.org The catalytic cycle is initiated by the reaction of an aryl halide with a Cu(I) species. This intermediate then reacts with another aryl halide molecule, leading to the formation of the biaryl product through reductive elimination. byjus.com The choice of ligands, solvents, and temperature can significantly influence the efficiency of each step in the catalytic cycle by affecting the stability and reactivity of the organometallic intermediates.

Table 3: Generalized Catalytic Cycle Steps for Cross-Coupling

| Step | Description | Change in Metal Oxidation State |

|---|---|---|

| 1. Oxidative Addition | The metal center inserts into the bond of a substrate (e.g., R-X). | Increases (e.g., from +1 to +3) |

| 2. Reductive Elimination | Two ligands on the metal center couple and are expelled as a single molecule. | Decreases (e.g., from +3 to +1) |

| 3. Ligand Substitution | A ligand in the coordination sphere of the metal is replaced by another. | No change |

Photochemical Transformations of Halogenated Furan Derivatives

Photochemical reactions utilize energy from light to induce chemical transformations. Halogenated organic compounds, including furan derivatives, are known to be susceptible to photolytic reactions, where the absorption of light can lead to the cleavage of the carbon-halogen bond. cardiff.ac.uk This property can be harnessed to initiate a variety of synthetic transformations that may not be accessible through thermal methods.

Photochemical Arylation Reactions of 5-Iodofuran-2-carbaldehyde (Related Compound)

While specific studies on the photochemical arylation of this compound are not prevalent, the reactivity of the closely related compound, 5-iodofuran-2-carbaldehyde, provides insight into potential photochemical pathways. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodo-substituted compounds particularly suitable for photochemical reactions.

The proposed mechanism for a photochemical arylation would involve the following steps:

Homolytic Cleavage : Upon absorption of ultraviolet (UV) light, the weak C-I bond in the 5-iodofuran derivative undergoes homolytic cleavage, generating a highly reactive furanyl radical and an iodine radical.

Radical Addition : The furanyl radical can then attack an aromatic solvent molecule or another aryl coupling partner present in the reaction mixture. This forms a new carbon-carbon bond and creates a new radical intermediate.

Rearomatization : The intermediate radical can then be stabilized by losing a hydrogen atom, which can be abstracted by the iodine radical to form hydrogen iodide (HI), regenerating the aromaticity of the newly formed biaryl system.

Studies on other furan derivatives have shown their susceptibility to photochemical transformations, such as photooxidation. researchgate.net Furthermore, iodine itself can act as a catalyst in the synthesis of substituted furans, highlighting the unique role of this halogen in furan chemistry. vhu.edu.vnorganic-chemistry.org This suggests that photochemical methods are a viable, though less common, strategy for the functionalization of iodinated furan compounds.

Table 4: Proposed Steps in Photochemical Arylation

| Step | Reactants/Intermediates | Process | Product/Intermediate |

|---|---|---|---|

| 1. Initiation | 5-Iodofuran-2-carbaldehyde | UV light absorption, Homolytic C-I bond cleavage | 5-Formylfuran-2-yl radical + Iodine radical |

| 2. Propagation | 5-Formylfuran-2-yl radical + Aryl compound (e.g., Benzene) | Radical addition to the aromatic ring | Aryl-furanyl radical intermediate |

| 3. Termination | Aryl-furanyl radical intermediate + Iodine radical | Hydrogen abstraction and rearomatization | 5-Aryl-furan-2-carbaldehyde + HI |

Applications in Advanced Organic Synthesis and Chemical Development

5-Iodofuran-2-carbonitrile as a Key Building Block in Complex Heterocyclic Synthesis

The reactivity of the C-I bond in this compound makes it an ideal substrate for transition metal-catalyzed reactions, enabling the construction of intricate heterocyclic systems. These reactions are fundamental to modern synthetic chemistry, allowing for the precise formation of new carbon-carbon bonds.

The iodine atom at the 5-position of the furan (B31954) ring acts as a versatile chemical handle for introducing a wide array of functional groups through well-established cross-coupling methodologies. This allows chemists to systematically modify the furan core, creating a library of derivatives with tailored electronic and steric properties.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the furan ring and various aryl or vinyl groups. libretexts.org By reacting this compound with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base, a 5-arylfuran-2-carbonitrile derivative is produced. libretexts.orgyonedalabs.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org This method is widely used due to its broad substrate scope and tolerance of various functional groups. nih.gov

Sonogashira Coupling: To introduce alkynyl substituents at the 5-position, the Sonogashira coupling is employed. This reaction couples this compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The result is a 5-alkynylfuran-2-carbonitrile, a conjugated enyne system that can be a valuable intermediate for further transformations or a core component of functional materials.

Heck Reaction: The Heck reaction provides a means to append vinyl groups to the furan ring. nih.gov This palladium-catalyzed process involves the reaction of this compound with an alkene. frontiersin.orgrsc.org The reaction is a key method for creating substituted alkenes and has been widely applied in the synthesis of complex organic molecules. nih.gov

The table below summarizes typical conditions for these palladium-catalyzed cross-coupling reactions, based on procedures for analogous halo-furan substrates.

| Coupling Reaction | Coupling Partner | Typical Palladium Catalyst | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ (aq) | Dioxane or Toluene | 80 °C |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF / DMF | Room Temp - 80 °C |

| Heck | Alkene | Pd(OAc)₂ | NaOAc or Et₃N | Ethanol or DMF | 140 °C |

Beyond simple functionalization, this compound is a strategic precursor for synthesizing more complex, fused-ring heterocyclic systems. These larger structures are prevalent in natural products and pharmacologically active compounds. nih.govjocpr.com

Benzofurans: Benzofuran (B130515) derivatives can be constructed using multi-step, one-pot sequences starting from this compound. organic-chemistry.orgrsc.org A common strategy involves a tandem reaction sequence, such as a Sonogashira coupling followed by an intramolecular cyclization. organic-chemistry.org For instance, coupling this compound with an appropriately substituted terminal alkyne can generate an intermediate that, upon reaction with an ortho-halophenol and subsequent ring closure, yields a complex benzofuran derivative. nih.govorganic-chemistry.org The synthesis of 2-aryl-benzofurans has been achieved by coupling precursors like 5-iodovanillin with phenylacetylene, highlighting the utility of iodo-aromatic compounds in this process. jocpr.com

Bifurans: The synthesis of bifuran systems, which consist of two connected furan rings, can be achieved through the homo-coupling of this compound or its cross-coupling with another furan-based organometallic reagent. For example, a Suzuki-type reaction could be employed by first converting this compound into its corresponding boronic ester and then coupling it with another molecule of the starting iodo-furan. This approach builds larger conjugated systems and is a foundational method for creating oligomers and polymers. researchgate.net

Role in Precursor Synthesis for Research Compounds

The furan motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. orientjchem.orgnih.govijabbr.com this compound provides a robust starting point for creating novel research compounds, including molecular tools and potential therapeutic agents.

While direct applications are still emerging, the structure of this compound is well-suited for the synthesis of specialized research tools. The furan ring can act as a scaffold, and its two functional groups allow for the attachment of other chemical moieties. The nitrile group can participate in hydrogen bonding or be chemically transformed, while the iodo group's reactivity in cross-coupling reactions allows for the straightforward attachment of fluorophores, chelating units for metal ions, or affinity labels. This makes it a promising precursor for developing custom ligands for catalysis or molecular probes for use in biochemical assays and cellular imaging.

In drug discovery, a molecular scaffold is a core structure from which a library of related compounds is built for biological screening. ijabbr.com Furan and its derivatives are considered important scaffolds due to their presence in many pharmacologically active molecules. orientjchem.orgnih.govresearchgate.net this compound is an excellent starting material for generating such libraries. The furan-2-carbonitrile core can be kept constant while the 5-position serves as a "point of diversity." By applying the various cross-coupling reactions described previously (Suzuki, Sonogashira, etc.), a multitude of different chemical groups can be introduced at this site. This process allows medicinal chemists to systematically explore the structure-activity relationship (SAR), investigating how changes in the substituent at the 5-position affect the compound's biological activity and optimizing it for a specific target. ijabbr.com

Potential Contributions to Polymer and Material Science

The development of organic semiconducting materials for applications in electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), is a major area of current research. rsc.orgntu.edu.sgntu.edu.sg Furan-based conjugated polymers are of significant interest because furan is derivable from renewable biomass resources and possesses unique electronic properties. researchgate.netresearchgate.netnih.gov

This compound is a highly promising monomer for the synthesis of such functional materials. Through polycondensation reactions, such as Suzuki or Sonogashira polymerizations, it can be linked with other monomers (e.g., diboronic acids or dialkynes) to form long, conjugated polymer chains. rsc.orgnih.gov

The resulting polymers would incorporate the furan-2-carbonitrile unit directly into the polymer backbone. The extended π-conjugation along the chain is essential for charge transport, a key property for electronic devices. researchgate.net Furthermore, the strongly electron-withdrawing nitrile group would significantly influence the polymer's electronic characteristics, such as its HOMO/LUMO energy levels and its optical bandgap. rsc.org By carefully selecting the co-monomer, chemists can tune these properties to create materials optimized for specific applications in organic electronics. rsc.orgresearchgate.net

No Publicly Available Research on this compound in Specialized Polymer Synthesis

Despite a comprehensive search of scholarly articles, patents, and chemical databases, no specific information is publicly available regarding the utilization of this compound as a monomer for specialized polymer synthesis.

Extensive queries for research detailing the polymerization of this compound, including reaction schemes, polymerization conditions, and the properties of any resulting polymers, did not yield any relevant results. The scientific literature to date does not appear to contain studies focused on the direct use of this particular chemical compound in the development of polymers.

Therefore, it is not possible to provide an analysis of its role in advanced organic synthesis for the creation of specialized polymers, nor can any data tables on its polymerization characteristics be compiled. The current body of scientific knowledge accessible through public databases does not include the specific application of this compound as a monomer.

Computational and Theoretical Investigations of 5 Iodofuran 2 Carbonitrile Chemistry

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the electronic environment of a molecule and predicting its reactivity. For 5-Iodofuran-2-carbonitrile, such studies would elucidate the influence of the electron-withdrawing nitrile group and the bulky, polarizable iodine atom on the furan (B31954) ring's aromaticity and reaction susceptibility.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict geometries, energies, and spectroscopic properties of molecules and to map out reaction mechanisms. thieme-connect.com For a molecule like this compound, DFT calculations could be employed to model its behavior in various reactions, such as nucleophilic substitution or metal-catalyzed coupling. These calculations help in determining the energetic feasibility of different reaction pathways and predicting the selectivity of reactions by comparing the activation energies of competing transition states. While one study mentions this compound in the context of DFT and organomagnesium reagents, detailed mechanistic data from this research is not publicly available.

A critical aspect of understanding reaction mechanisms is the characterization of transition states and intermediates. Computational methods can locate and analyze these transient species on a potential energy surface. For hypothetical reactions involving this compound, such as a Phospha-Brook rearrangement, computational analysis would involve mapping the intrinsic reaction coordinate (IRC) to confirm that a calculated transition state connects the correct reactants and products. The geometry and energy of these states are paramount for explaining reaction outcomes, though specific studies on this compound are not available.

Mechanistic Elucidation of Chemical Transformations

Theoretical chemistry provides powerful insights into the step-by-step pathways of chemical transformations, particularly for complex processes involving catalysts.

Metal-catalyzed reactions are crucial in modern organic synthesis, and furan derivatives are often used in these transformations. Theoretical studies can illuminate the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. For this compound, the carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational modeling could detail the interaction of the furan substrate with the metal center, clarifying the role of ligands and the energetics of each step in the catalytic process. However, specific computational research detailing these pathways for this compound is not presently found in the literature.

The choice of solvent can dramatically influence reaction rates and outcomes. Computational models, such as the Polarizable Continuum Model (PCM), can be used to predict and analyze these solvent effects. By simulating the reaction environment, these models can provide a more accurate picture of activation energies and the stability of charged intermediates. This analysis is vital for optimizing catalytic performance in reactions involving polar substrates like halogenated furan carbonitriles.

Structure-Reactivity Relationship Studies in Halogenated Furan Carbonitriles

The systematic study of how structural modifications affect reactivity is known as a structure-reactivity relationship (SRR). For the class of halogenated furan carbonitriles, computational studies could systematically vary the halogen (F, Cl, Br, I) and the position of substituents on the furan ring. By calculating various electronic and steric descriptors for each analogue, a quantitative structure-reactivity relationship (QSRR) can be developed. This would allow for the prediction of reactivity for new compounds within this class, aiding in the rational design of molecules with desired chemical properties. Such comprehensive computational studies on this specific class of compounds, including this compound, have yet to be widely published.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes for 5-Iodofuran-2-carbonitrile

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research in the synthesis of this compound is anticipated to move beyond traditional approaches towards more sustainable and atom-economical routes.

A primary focus will be the exploration of direct C-H iodination of furan-2-carbonitrile. This approach, which avoids the need for pre-functionalized starting materials, aligns with the principles of green chemistry by minimizing waste. Recent advancements in C-H activation and iodination of (hetero)arenes offer a promising foundation for this endeavor. organic-chemistry.org Methodologies employing mild and effective reagents, potentially catalyzed by earth-abundant metals or even under metal-free conditions, will be at the forefront of this research. The use of hypervalent iodine reagents, which are considered environmentally friendly, is also a promising avenue for the direct introduction of iodine onto the furan (B31954) ring. acs.org

Furthermore, the synthesis of the furan core itself is ripe for sustainable innovation. The utilization of biomass-derived platform chemicals, such as furfural, as precursors to furan-2-carbonitrile is a key strategy. Industrial synthesis of 2-furonitrile (B73164) often involves the vapor phase ammoxidation of furfural. core.ac.uk Future research will likely focus on improving the sustainability of this process and developing novel pathways from biomass to the target molecule.

The following table summarizes potential sustainable synthetic strategies for this compound:

| Synthetic Strategy | Key Features | Potential Advantages |

| Direct C-H Iodination | Activation and functionalization of a C-H bond on the furan ring. | Atom economy, reduced waste, shorter synthetic sequence. |

| Hypervalent Iodine Reagents | Use of reagents like iodanes for electrophilic iodination. | Mild reaction conditions, often metal-free, environmentally benign. |

| Biomass-Derived Precursors | Synthesis starting from renewable feedstocks like furfural. | Reduced reliance on fossil fuels, contributes to a circular economy. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved safety, scalability, and process control. |

Exploration of Undiscovered Reactivity Modes for the Iodine and Nitrile Functionalities

The dual functionality of this compound offers a rich landscape for exploring novel chemical transformations. The interplay between the electron-withdrawing nitrile group and the reactive carbon-iodine bond can lead to unique and previously undiscovered reactivity.

The carbon-iodine bond is a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. Future research will likely focus on leveraging this reactivity to synthesize complex molecular architectures. The development of novel catalytic systems, including those based on nickel, could unlock new coupling partners and reaction pathways. researchgate.netresearchgate.net Furthermore, the C-I bond can be a precursor for the formation of organolithium or Grignard reagents, opening avenues for nucleophilic additions and functional group interconversions.

The nitrile group is also a highly versatile functional group, capable of undergoing a variety of transformations. nih.govmdpi.commdpi.com Beyond its common hydrolysis to carboxylic acids or reduction to amines, future research could explore its participation in cycloaddition reactions, its role as a directing group in further C-H functionalization of the furan ring, and its conversion to other nitrogen-containing heterocycles. The unique electronic properties of the furan ring may influence the reactivity of the nitrile group in unexpected ways, leading to the discovery of novel reaction cascades.

Potential areas for exploring undiscovered reactivity are outlined in the table below:

| Functional Group | Known Reactivity | Potential Undiscovered Reactivity |

| Iodine | Suzuki, Sonogashira, Heck couplings; Formation of organometallics. | Novel metal-catalyzed cross-coupling reactions; Halogen-metal exchange with unconventional metals; Radical reactions initiated at the C-I bond. |

| Nitrile | Hydrolysis to amides/acids; Reduction to amines; Nucleophilic addition of Grignard reagents. mdpi.com | Participation in [3+2] cycloadditions with azides; nih.gov Role as a directing group for remote C-H activation; Tandem reactions involving both nitrile and iodo groups. |

Integration of Advanced Computational Design with Experimental Synthetic Strategies

The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating chemical discovery. For this compound, computational methods can provide deep insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of synthetic reactions, such as the direct C-H iodination of furan-2-carbonitrile. pku.edu.cnresearchgate.net By modeling reaction pathways and transition states, researchers can identify the most promising reaction conditions and catalysts, saving significant experimental time and resources. DFT can also be used to understand the electronic properties of the molecule, such as its molecular orbitals and electrostatic potential, which are crucial for predicting its reactivity in various chemical transformations. acs.org For instance, computational studies on the reactivity of furan in Diels-Alder reactions have provided valuable insights into its electronic behavior. rsc.org

In the realm of materials science, computational modeling can be used to predict the properties of polymers and other materials derived from this compound. By simulating polymer chain conformations and intermolecular interactions, it is possible to estimate material properties such as thermal stability, mechanical strength, and electronic conductivity. This in silico design approach can guide the synthesis of novel furan-based materials with tailored functionalities. researchgate.net

Expansion of Applications in Chemical Biology, Materials Science, and Beyond

The unique structural features of this compound make it a versatile building block for a wide range of applications, extending beyond traditional organic synthesis into interdisciplinary fields.

In chemical biology , the furan scaffold is a common motif in biologically active compounds. orientjchem.orgnih.govijabbr.com The presence of an iodine atom allows for the introduction of this molecule into biological systems, for example, as a precursor for radiolabeled tracers for imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). researchgate.net The nitrile group can also be a key pharmacophore or be transformed into other functional groups that can interact with biological targets. Furthermore, the furan moiety can be incorporated into fluorescent probes and sensors.

In materials science , furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. nih.govwikipedia.orggminsights.com The rigidity of the furan ring can impart desirable thermal and mechanical properties to polymers. This compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The iodine atom could be further functionalized post-polymerization to introduce specific properties, such as flame retardancy or altered refractive index. The development of furan-based resins and composites is another promising area of application. wikipedia.org

Beyond these fields, the unique electronic properties of iodinated and nitrile-functionalized furans could be exploited in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The ability to tune the electronic properties through further chemical modification makes this compound an attractive scaffold for materials discovery.

The following table highlights potential application areas for this compound:

| Field | Potential Application | Key Features Leveraged |

| Chemical Biology | Radiotracers for medical imaging. | Presence of iodine for radiolabeling. |

| Fluorescent probes and sensors. | Furan scaffold with tunable electronic properties. | |

| Bioactive molecule synthesis. | Versatile functional groups for derivatization. | |

| Materials Science | Monomer for specialty polymers. | Rigid furan core, reactive iodine for cross-linking. |

| Flame retardant additives. | High iodine content. | |

| Organic electronic materials. | Conjugated system with tunable electronics. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Iodofuran-2-carbonitrile with high purity?

- Methodological Answer : The synthesis typically involves halogenation of furan-2-carbonitrile derivatives. For example, iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Reaction conditions (temperature, solvent polarity) must be optimized to minimize byproducts like diiodinated species. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical for isolating the mono-iodinated product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR can confirm the furan ring protons (δ 6.5–7.5 ppm), while ¹³C NMR identifies the nitrile carbon (δ ~115 ppm) and iodine-substituted carbon (δ ~90 ppm).

- IR : The nitrile group exhibits a strong absorption band near 2200–2250 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (C₅H₃INO⁺) and isotopic pattern due to iodine (m/z 219.9114).

- X-ray Crystallography : For definitive structural confirmation, single-crystal analysis resolves iodine positioning and bond angles .

Q. How can researchers ensure reproducibility in synthetic procedures for this compound?

- Methodological Answer : Strict adherence to documented protocols, including reagent stoichiometry, reaction time, and purification steps, is essential. Use standardized analytical methods (e.g., TLC, HPLC) to verify intermediate and final product purity. Cross-validate results with independent laboratories and report deviations (e.g., solvent batch variability) in supplementary materials .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying reactive sites. For example, the iodine atom’s electrophilicity can be quantified using Fukui indices. Molecular dynamics simulations further explore solvent effects on reaction pathways. Experimental validation via kinetic studies (e.g., monitoring substitution rates with varying nucleophiles) is critical .

Q. What strategies resolve contradictions in reported reaction yields when using different iodination agents?

- Methodological Answer : Systematic comparison of iodination agents (e.g., ICl vs. NIS) under identical conditions is necessary. Control experiments should isolate variables like catalyst loading or solvent polarity. Statistical tools (e.g., ANOVA) analyze yield variability. Conflicting data may arise from trace moisture or oxygen sensitivity, requiring inert atmosphere protocols .

Q. How does steric hindrance influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Steric maps generated from crystallographic data or computational models (e.g., molecular volume calculations) predict accessibility of the iodine site. Suzuki-Miyaura coupling experiments with bulky boronic acids (e.g., ortho-substituted aryl groups) test these predictions. Contrasting outcomes with non-hindered partners clarify steric vs. electronic contributions .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for all manipulations to avoid inhalation of volatile byproducts (e.g., HI).

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respirators if engineering controls are insufficient.

- Storage : Store in amber glass vials under inert gas (Ar/N₂) at 4°C to prevent iodine loss or degradation.

- Waste Disposal : Neutralize with aqueous NaHSO₃ before disposal to reduce toxicity .

Methodological Integration

Q. How can researchers integrate experimental and computational data to optimize reaction conditions for this compound?

- Methodological Answer : Employ a feedback loop where computational predictions (e.g., transition state energies) guide experimental parameter adjustments (temperature, catalyst). Machine learning models trained on reaction databases (e.g., Reaxys) identify under-explored conditions. Validate hybrid workflows with high-throughput screening to accelerate optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.